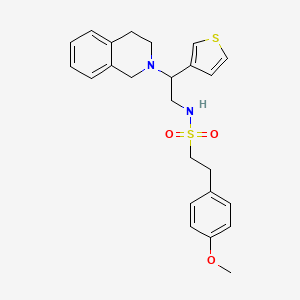

4-Amino-2-cyclohexyl-1-isoindolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-2-cyclohexyl-1-isoindolinone is a chemical compound with the molecular formula C14H18N2O . It is also known by other synonyms such as 4-amino-2-cyclohexyl-2,3-dihydro-1H-isoindol-1-one .

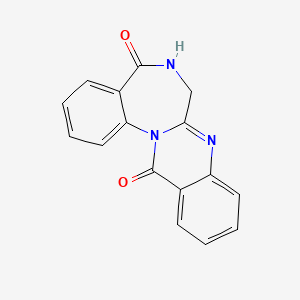

Molecular Structure Analysis

The molecular structure of 4-Amino-2-cyclohexyl-1-isoindolinone consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in the referenced material .Aplicaciones Científicas De Investigación

Fibrinolytic Isoindolinone Derivatives Production

Isoindolinone derivatives can be produced in the marine fungus Stachybotrys longispora FG216 by supplying amino compounds according to its biosynthesis pathway . The study found that novel isoindolinone derivatives could be obtained through the rational supply of amino compounds . This application is significant in the field of marine drugs and natural products.

Divergent Isoindolinone Synthesis

Isoindolinone synthesis can be achieved through palladium-catalyzed isocyanide bridging C-H activation . The isocyanide moiety not only acts as a bridging unit to facilitate a proximal C-H bond activation but also serves as a two-atom building block to construct the three different substituted isoindolinone derivatives . This application is crucial in the field of organic synthesis and catalysis.

Bio-active Molecule Synthesis

The synthetic potential of isoindolinone has been demonstrated by providing concise routes to key intermediates of indoprofen, indobufen, aristolactams, lennoxamine, and falipamil . This application is significant in the field of medicinal chemistry and drug discovery.

Interaction with hD2R

Isoindolinone derivatives have been found to interact with hD2R . This application is significant in the field of neuropharmacology and drug discovery.

Direcciones Futuras

Isoindolinones are the core structures of many natural products and drug molecules and are useful in materials science as fluorescent probes and synthetic dyes . The future directions of research could involve exploring more efficient synthesis methods, investigating their biological activities, and developing new applications in medicinal chemistry and chemical biology .

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-2-cyclohexyl-1-isoindolinone is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control .

Mode of Action

4-Amino-2-cyclohexyl-1-isoindolinone interacts with the hD2R at its allosteric binding site . The compound forms several interactions with the receptor, including one electrostatic interaction and multiple hydrophobic and π–π interactions . These interactions can modulate the receptor’s activity, leading to changes in downstream signaling .

Biochemical Pathways

The interaction of 4-Amino-2-cyclohexyl-1-isoindolinone with hD2R affects the dopaminergic signaling pathway . This can have downstream effects on various neurological processes, potentially influencing mood, reward mechanisms, and motor control .

Pharmacokinetics

In silico analysis suggests that isoindolines, the family of compounds to which 4-amino-2-cyclohexyl-1-isoindolinone belongs, generally have good affinities and pharmacokinetic parameters

Result of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-cyclohexyl-1-isoindolinone. For instance, the synthesis of isoindolines has been achieved under green, solventless conditions , which can impact the compound’s properties. Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in the environment

Propiedades

IUPAC Name |

4-amino-2-cyclohexyl-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-13-8-4-7-11-12(13)9-16(14(11)17)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEKGHZMKMKCNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC3=C(C2=O)C=CC=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-cyclohexyl-1-isoindolinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2827654.png)

![[5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol](/img/structure/B2827655.png)

![N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2827658.png)

![3-[(2S,4S,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-Dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2827659.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2827664.png)

![4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2827668.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2827669.png)